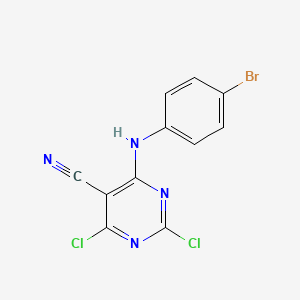
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile is an organic compound that features a pyrimidine ring substituted with bromine, chlorine, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2,6-dichloropyrimidine-5-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile.
2,6-Dichloropyrimidine: Another precursor used in the synthesis.
4-(4-Bromoanilino)quinazoline: A similar compound with a quinazoline ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and cyano groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.
Properties
CAS No. |
7150-32-5 |
|---|---|
Molecular Formula |
C11H5BrCl2N4 |
Molecular Weight |
343.99 g/mol |
IUPAC Name |
4-(4-bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H5BrCl2N4/c12-6-1-3-7(4-2-6)16-10-8(5-15)9(13)17-11(14)18-10/h1-4H,(H,16,17,18) |
InChI Key |
UPBYKBNGXSJIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


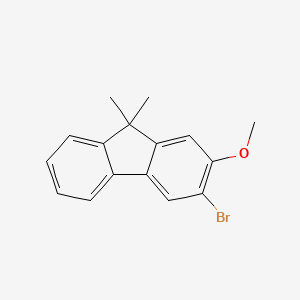
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)


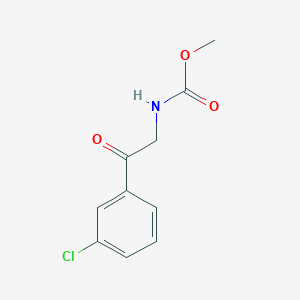


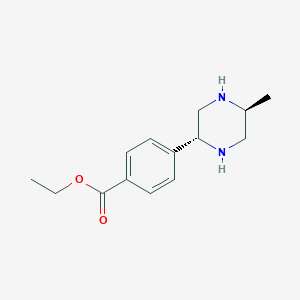
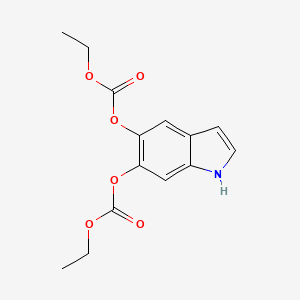

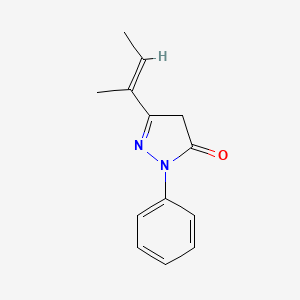
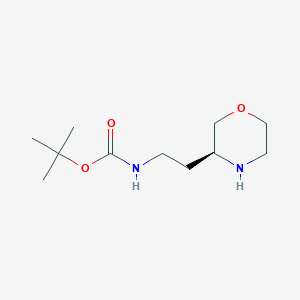
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
